molecular formula C18H25ClO3 B016363 Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate CAS No. 85003-07-2

Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate

Cat. No. B016363
CAS RN: 85003-07-2
M. Wt: 324.8 g/mol
InChI Key: DVYYNRIKYRXTOM-UHFFFAOYSA-N
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Description

This chemical compound belongs to the class of organic molecules known for their diverse chemical reactions and potential applications in various fields including medicinal chemistry and material science. Such compounds often exhibit interesting physical and chemical properties due to their complex molecular structures.

Synthesis Analysis

Synthesis of related compounds involves regiospecific reactions, where the control over the molecular architecture is crucial for obtaining the desired product. Techniques such as ring-closing metathesis followed by radical cyclization have been employed for synthesizing cyclic compounds with specific functional groups (Clive & Cheng, 2001).

Molecular Structure Analysis

The molecular structure of similar compounds is typically characterized using techniques like X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. These analyses reveal how conformational differences influence the molecule's properties and interactions (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures include transformations of functional groups, such as esterification and hydrogenation, which significantly affect their chemical behavior and reactivity. These reactions are foundational for further modifications and applications of the compound.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are closely related to the molecular structure. Compounds with similar chemical frameworks often crystallize in specific classes, which can be manipulated by introducing different functional groups (Li et al., 2009).

Scientific Research Applications

Synthesis and Biological Activities

  • A study by Kawamatsu et al. (1980) explored the synthesis and biological activities of a series of 2-chloro-3-(4-alkoxyphenyl)propionic acids, including compounds structurally related to Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate. These compounds were evaluated for hypolipidemic and hypoglycemic activities, with one compound demonstrating notable biological activity and toxicity profiles. The study also discussed structure-activity relationships (Kawamatsu et al., 1980).

Gastro-Intestinal Absorption Studies

  • Toguchi et al. (1990) conducted research on the gastro-intestinal absorption of a compound similar to Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate in rats and dogs. The study aimed to understand the bioavailability of this compound in various dosage forms, focusing on its absorption and metabolization (Toguchi et al., 1990).

Synthesis and Crystal Structure Analysis

  • Li et al. (2009) investigated the synthesis of Methyl 2-hydroxyimino-3-phenyl-propionate, a compound related to the target molecule. The study included characterizations such as NMR and IR, as well as X-ray crystal structure analysis. This research provides insight into the structural aspects of compounds similar to Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate (Li et al., 2009).

Quantitative Determination in Technical Products

  • Výboh et al. (1972) described a method for the quantitative determination of a methyl ester structurally similar to the target compound in technical and formulated products. This study is significant for understanding the analysis and quantification of such compounds in various products (Výboh et al., 1972).

Effects of Physicochemical Properties on Bioavailability

  • Toguchi et al. (1990) also examined how the physicochemical properties of an emulsion formulation affect the bioavailability of a compound structurally related to Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate in rats. The study highlighted the significance of factors like particle size and dissolution rate from the oil phase to the aqueous phase on the absorption of the compound (Toguchi et al., 1990).

Physiological Factors Affecting Bioavailability

  • Another study by Toguchi et al. (1990) focused on the impact of physiological factors on the bioavailability of a similar compound when formulated as an emulsion in rats. This research provides valuable insights into the absorption mechanisms and the role of factors like bile salts in the systemic circulation of such compounds (Toguchi et al., 1990).

Safety And Hazards

The specific safety and hazards associated with “Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate” are not detailed in the available resources. However, as with all chemicals, appropriate safety measures should be taken when handling and storing this compound3.


Future Directions

The future directions of “Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate” are not specified in the available resources. Given that it is a compound used for research, its future directions would likely be determined by the outcomes and needs of the research in which it is used.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, further research and consultation of scientific literature may be necessary.


properties

IUPAC Name

methyl 2-chloro-3-[4-[(1-methylcyclohexyl)methoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClO3/c1-18(10-4-3-5-11-18)13-22-15-8-6-14(7-9-15)12-16(19)17(20)21-2/h6-9,16H,3-5,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYYNRIKYRXTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)COC2=CC=C(C=C2)CC(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401008
Record name Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate

CAS RN

85003-07-2
Record name Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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